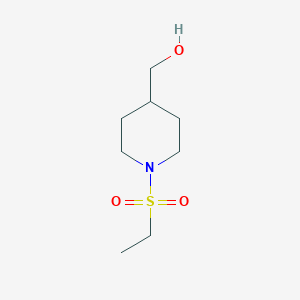

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Description

Properties

IUPAC Name |

(1-ethylsulfonylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUWSUALCIMBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Ethanesulfonyl-piperidin-4-yl)-methanol: A Comprehensive Technical Guide for Researchers

CAS Number: 1082811-96-8 Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.29 g/mol

This technical guide provides an in-depth overview of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, analytical characterization, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction and Significance

(1-Ethanesulfonyl-piperidin-4-yl)-methanol belongs to the class of N-sulfonylpiperidines, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a sulfonyl group at the piperidine nitrogen can modulate the compound's polarity, lipophilicity, and metabolic stability, while also providing a key hydrogen bond acceptor.[3] The primary alcohol functionality at the 4-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Sulfonylpiperidine derivatives have been explored for a variety of biological activities, including as antibacterial agents that inhibit essential enzymes like thymidylate kinase in Gram-positive bacteria.[4] The structural features of (1-Ethanesulfonyl-piperidin-4-yl)-methanol make it a promising starting material for the development of novel therapeutics.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of (1-Ethanesulfonyl-piperidin-4-yl)-methanol is crucial for its effective use in synthesis and drug design. While experimental data for some properties are not publicly available, a combination of data from suppliers and computational predictions provides valuable insights.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₁₇NO₃S | ChemScene[1] |

| Molecular Weight | 207.29 | ChemScene[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a melting point of 110 °C.[5] | - |

| Boiling Point | Not available. For comparison, the related 1-(Ethanesulfonyl)piperidin-4-amine has a predicted boiling point of 267 to 310 °C.[5] | - |

| Solubility | Soluble in methanol and other polar organic solvents. Solubility in nonpolar solvents is expected to be limited. | General chemical principles[6] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | ChemScene[1] |

| LogP | 0.0404 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis Methodology

The most direct and widely applicable method for the synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol is the sulfonylation of the commercially available piperidin-4-ylmethanol with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for (1-Ethanesulfonyl-piperidin-4-yl)-methanol.

Detailed Experimental Protocol

Materials:

-

Piperidin-4-ylmethanol (1.0 eq)

-

Ethanesulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperidin-4-ylmethanol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA.

-

Slowly add ethanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford (1-Ethanesulfonyl-piperidin-4-yl)-methanol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[7] The predicted ¹H and ¹³C NMR chemical shifts for (1-Ethanesulfonyl-piperidin-4-yl)-methanol in CDCl₃ are provided below.

Caption: Chemical structure of (1-Ethanesulfonyl-piperidin-4-yl)-methanol.

¹H NMR (Predicted):

-

δ 3.70-3.85 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, axial).

-

δ 3.50 (d, J=6.0 Hz, 2H): Protons of the hydroxymethyl group (CH₂OH).

-

δ 3.00 (q, J=7.4 Hz, 2H): Methylene protons of the ethanesulfonyl group (CH₂SO₂).

-

δ 2.80-2.95 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H, equatorial).

-

δ 1.80-1.95 (m, 2H): Equatorial protons on the piperidine ring (C3-H and C5-H).

-

δ 1.70-1.80 (m, 1H): Proton at the 4-position of the piperidine ring (C4-H).

-

δ 1.35-1.50 (m, 2H): Axial protons on the piperidine ring (C3-H and C5-H).

-

δ 1.30 (t, J=7.4 Hz, 3H): Methyl protons of the ethanesulfonyl group (CH₃).

-

δ 1.60 (br s, 1H): Hydroxyl proton (OH).

¹³C NMR (Predicted):

-

δ 67.5: Carbon of the hydroxymethyl group (CH₂OH).

-

δ 47.0: Carbons of the ethanesulfonyl group (CH₂SO₂).

-

δ 46.5: Carbons on the piperidine ring adjacent to the nitrogen (C2 and C6).

-

δ 39.0: Carbon at the 4-position of the piperidine ring (C4).

-

δ 29.5: Carbons on the piperidine ring (C3 and C5).

-

δ 8.0: Methyl carbon of the ethanesulfonyl group (CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For (1-Ethanesulfonyl-piperidin-4-yl)-methanol, electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺.

Expected Fragmentation Pattern:

-

[M+H]⁺ = 208.1: The protonated molecular ion.

-

Loss of H₂O: A fragment corresponding to the loss of water from the alcohol functionality.

-

Loss of the ethanesulfonyl group: Cleavage of the N-S bond.

-

Cleavage of the piperidine ring: Characteristic fragmentation of the piperidine scaffold.

Applications in Drug Discovery and Medicinal Chemistry

As a functionalized building block, (1-Ethanesulfonyl-piperidin-4-yl)-methanol serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, providing access to a wide array of derivatives.

The N-sulfonylpiperidine moiety is a known pharmacophore in various drug candidates. For instance, derivatives of sulfonylpiperidines have been investigated as inhibitors of carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[8] Furthermore, the piperidine scaffold is a key component of many CNS-active drugs, and modification with a sulfonyl group can fine-tune properties such as blood-brain barrier penetration.

Safety, Handling, and Storage

(1-Ethanesulfonyl-piperidin-4-yl)-methanol should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Conclusion

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a versatile and valuable building block for chemical synthesis and drug discovery. Its combination of a functionalizable piperidine core and a modulating ethanesulfonyl group makes it an attractive starting point for the development of novel compounds with a wide range of potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

1-(Ethanesulfonyl)piperidin-4-amine Properties. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]

- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry, 63, 845-854.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 352-359.

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer.

- Tables For Organic Structure Analysis. (n.d.).

-

GNPS Library Spectrum CCMSLIB00005768062. (2020). Retrieved from [Link]

- Ion fragmentation of small molecules in mass spectrometry. (n.d.).

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(16), 2684-2721.

- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry, 90, 342-350.

- Process for the preparation of piperidine derivatives. (2005). U.S.

- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.

-

Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2018). Molecules, 23(10), 2643.

- Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.

- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. (1997).

-

The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. (n.d.). BYJU'S. Retrieved from [Link]

-

(e)-1-benzyl-3-(1-iodoethylidene)piperidine. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]

- 3. Compound (4-benzylpiperidin-1-yl)[1-(ethanesulfonyl)piperidin-4-yl]methanone -... [chemdiv.com]

- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. mdpi.com [mdpi.com]

Technical Monograph: Structural Dynamics and Synthetic Utility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Introduction & Molecular Architecture

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) is a specialized heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). It serves as a robust scaffold for introducing the piperidine pharmacophore while modulating lipophilicity and metabolic stability through the ethylsulfonyl moiety.

Unlike simple piperidines, the introduction of the sulfonyl group at the nitrogen atom alters the electronic landscape of the ring, reducing the basicity of the nitrogen and influencing the spatial orientation of the 4-position substituent.

Core Identity Data

| Property | Specification |

| IUPAC Name | (1-ethanesulfonylpiperidin-4-yl)methanol |

| CAS Registry | 1082811-96-8 |

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| LogP (Predicted) | ~0.2 (Amphiphilic character) |

| H-Bond Donors/Acceptors | 1 / 4 |

Stereochemical & Conformational Analysis[2][3]

A critical distinction must be made between configurational stereochemistry (chirality) and conformational stereochemistry (3D geometry) for this molecule.

Chirality Assessment

The molecule is achiral .

-

Symmetry: The piperidine ring, when substituted at the 1 and 4 positions, possesses a plane of symmetry passing through the Nitrogen (N1), Carbon-4 (C4), and the substituents attached to them.

-

Implication: There are no enantiomers. The C4 carbon is prochiral; however, the molecule itself does not rotate plane-polarized light.

Conformational Dynamics (The "Chair" Preference)

While achiral, the molecule exhibits significant conformational isomerism. The piperidine ring exists predominantly in a chair conformation. The stability of this chair is dictated by the A-value (conformational free energy) of the hydroxymethyl group (-CH₂OH) and the geometry of the sulfonamide nitrogen.

-

C4-Substituent Preference: The hydroxymethyl group at position 4 will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

-

N-Sulfonyl Geometry: Unlike N-alkyl piperidines (which undergo rapid pyramidal inversion), N-sulfonyl piperidines exhibit a flattened nitrogen geometry due to

orbital delocalization. This creates a more rigid "anchoring" effect on the ring conformation.

2.2.1 Conformational Energy Landscape

The equilibrium heavily favors the equatorial conformer (>95% population at RT).

Figure 1: Thermodynamic equilibrium of the piperidine chair flip. The equatorial conformer is dominant.

Synthetic Protocol: Selective N-Sulfonylation

The synthesis requires the selective reaction of 4-piperidinemethanol with ethanesulfonyl chloride. The challenge lies in distinguishing between the nucleophilic nitrogen (secondary amine) and the nucleophilic oxygen (primary alcohol).

Chemo-selectivity Principle: Under controlled basic conditions, the secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-sulfonylation without protecting the alcohol.

Reagents & Materials

-

Substrate: 4-Piperidinemethanol (CAS 6457-49-4)[1]

-

Reagent: Ethanesulfonyl chloride (EtSO₂Cl)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[2]

-

Quench: 1M HCl, Sat. NaHCO₃

Step-by-Step Methodology

-

Preparation (0 min): Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add TEA (1.5 equiv).

-

Thermal Control (10 min): Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses the kinetic rate of O-sulfonylation.

-

Addition (15-30 min): Add ethanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

-

Observation: Slight fuming may occur; ensure good ventilation.

-

-

Reaction (2-4 hours): Allow the mixture to warm slowly to room temperature (25°C). Monitor by TLC (System: 10% MeOH in DCM). The amine spot (low Rf) should disappear, replaced by a higher Rf sulfonamide spot.

-

Workup:

-

Wash organic layer with 1M HCl (removes unreacted amine and TEA).

-

Wash with Sat. NaHCO₃ (neutralizes acid).

-

Wash with Brine, dry over MgSO₄, and concentrate.[2]

-

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Figure 2: Selective N-sulfonylation workflow minimizing O-sulfonylation side products.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH₂OH | 3.50 - 3.55 | Doublet (J=6Hz) | 2H | Hydroxymethyl protons |

| N-CH (eq) | 3.75 - 3.85 | Broad Doublet | 2H | Piperidine C2/C6 equatorial |

| N-CH (ax) | 2.60 - 2.70 | Triplet of Doublets | 2H | Piperidine C2/C6 axial |

| SO₂-CH₂- | 2.95 - 3.05 | Quartet | 2H | Ethyl sulfonyl methylene |

| -CH₃ | 1.35 - 1.40 | Triplet | 3H | Ethyl sulfonyl methyl |

| Ring CH | 1.20 - 1.90 | Multiplets | 5H | C3, C5, and C4 methine |

Diagnostic Check:

-

Absence of peaks > 4.0 ppm (indicates no O-sulfonylation).

-

Presence of the ethyl quartet/triplet system confirms sulfonamide formation.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 208.1

-

Pattern: Look for the [M+Na]⁺ adduct (230.1) which is common for hydroxylated compounds.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24873109, 4-Piperidinemethanol. Retrieved from [Link] (Precursor data).

-

- Synthetic Methodology (Sulfonylation)

- Conformational Analysis: Bouchu, D., et al. (2022). Conformational analysis of piperidine derivatives. Journal of Molecular Modeling. (General reference for piperidine A-values).

- Commercial Availability & CAS Verification

Sources

Technical Monograph: Purity and Stability of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Part 1: Executive Summary & Molecular Architecture

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine scaffold widely used as an intermediate in the synthesis of JAK inhibitors and GPCR ligands. Its stability profile is governed by two competing functional groups: a robust sulfonamide moiety and a reactive primary alcohol .

From a purity perspective, this molecule presents a specific analytical challenge: it lacks a distinct UV chromophore. The absence of an aromatic ring means standard HPLC-UV (254 nm) methods will yield poor sensitivity, necessitating the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry (LC-MS).

Molecular Identity

| Attribute | Detail |

| IUPAC Name | (1-ethanesulfonylpiperidin-4-yl)methanol |

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| LogP (Predicted) | ~0.2 (Hydrophilic/Polar) |

| pKa (Base) | The sulfonamide nitrogen is non-basic; the piperidine nitrogen is deactivated.[1] |

| Solubility | High in MeOH, DMSO, DCM; Moderate to High in Water. |

Part 2: Synthesis-Driven Impurity Genealogy

To control purity, one must understand the genesis of impurities. The standard synthesis involves the sulfonylation of piperidin-4-yl-methanol with ethanesulfonyl chloride in the presence of a base (e.g., Triethylamine).

The "O-Sulfonation" Risk

The most critical process-related impurity is the O-sulfonated ester . While the nitrogen atom is more nucleophilic, excess sulfonyl chloride or improper pH control can lead to the sulfonyl group attacking the hydroxyl (-OH) group, forming an ester impurity that is structurally similar and difficult to separate.

Diagram 1: Impurity Genealogy & Synthesis Logic

This diagram maps the formation of the target molecule and its critical impurities.

Caption: Logical flow of synthesis showing the origin of Process Impurity B (O-sulfonation) and Degradant Impurity C (Oxidation).

Part 3: Analytical Strategy (The "No-Chromophore" Challenge)

Standard UV detection is insufficient. The molecule absorbs only in the low-UV region (<210 nm), where solvent cut-off (from methanol or acetonitrile) creates high noise and baseline drift.

Recommended Method: LC-CAD or LC-MS

For accurate purity and stability indicating methods (SIM), you must use a detector that does not rely on aromatic absorption.

Protocol: HPLC-CAD (Charged Aerosol Detection)

-

Rationale: CAD detects all non-volatile analytes roughly in proportion to their mass, making it ideal for this non-chromophoric molecule.

-

Column: Waters XBridge Phenyl or Agilent Zorbax SB-Aq (Polar retention is necessary).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 60% B over 15 minutes. (Avoid high organic hold as the molecule is polar).

-

Flow Rate: 1.0 mL/min.

-

Detection: CAD (Nebulizer temp: 35°C).

Diagram 2: Analytical Decision Matrix

Use this workflow to select the correct validation equipment.

Caption: Decision tree highlighting the necessity of Universal Detectors (CAD/ELSD) or MS over standard UV.

Part 4: Stability Protocol (ICH Q1A Tailored)

The primary stability risk for this molecule is oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. The sulfonamide bond is generally stable but can hydrolyze under extreme acidic stress.

Forced Degradation Protocol

Perform these stress tests to validate the analytical method (ensure separation of degradants from the main peak).

| Stress Condition | Protocol | Expected Degradation Path |

| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | Hydrolysis of sulfonamide (Slow); Dehydration of alcohol. |

| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | Generally stable; potential elimination reactions. |

| Oxidation | 3% H₂O₂ at RT, 2 hours | High Risk. Conversion of -CH₂OH to -COOH (Carboxylic Acid). |

| Thermal | 80°C (Solid state), 24 hours | Physical changes (melting/sintering). |

| Photostability | 1.2 million lux hours | Low risk (no conjugation), but required by ICH Q1B. |

Diagram 3: Stability Testing Workflow

Standardized workflow for generating the stability profile.

Caption: Workflow demonstrating the stress testing pathways and expected degradant identification.

Part 5: Handling and Storage

-

Hygroscopicity: The polar nature of the sulfonamide and alcohol groups makes this compound hygroscopic . It must be stored in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon).

-

Storage Temperature: Long-term storage at 2-8°C is recommended to inhibit slow oxidation of the alcohol function.

-

Re-test Period: If stored properly, the expected re-test period is 24 months .

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. (2003).[2]

-

PubChem. Compound Summary for CAS 1082811-96-8. National Library of Medicine.

-

BenchChem. Analytical Methods for Piperidine Derivatives. (General Reference for Non-chromophoric detection).

-

U.S. EPA CompTox. 1-(Ethanesulfonyl)piperidin-4-amine derivatives properties.

Sources

An In-depth Technical Guide to the Solubility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to accurately determine the solubility of this compound in a range of organic solvents. This guide is designed to be a practical resource, bridging theoretical understanding with actionable laboratory methods to support process development, formulation, and purification activities.

Introduction

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a sulfonyl group, a piperidine ring, and a primary alcohol, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.[1]

This guide will delve into the theoretical underpinnings of this compound's solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to predict its compatibility with different solvent classes.[2] Subsequently, it will provide robust, step-by-step methodologies for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

Table 1: Physicochemical Properties of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃S | [3] |

| Molecular Weight | 207.29 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Predicted LogP | 0.0404 | [3] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The low predicted LogP value suggests a relatively hydrophilic nature, indicating that the compound will likely exhibit favorable solubility in polar solvents. The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the nitrogen atom) further underscores its potential for strong interactions with protic and polar aprotic solvents.[4]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection, saving time and resources.

"Like Dissolves Like": A Qualitative Approach

The adage "like dissolves like" serves as a fundamental starting point. Based on the physicochemical properties outlined in Table 1, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl and sulfonyl groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is expected, driven by dipole-dipole interactions with the polar sulfonyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is likely, as the overall polarity of (1-Ethanesulfonyl-piperidin-4-yl)-methanol will hinder its interaction with nonpolar solvent molecules.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][5] The principle of HSP is that substances with similar HSP values are likely to be miscible.[6]

While experimentally determined HSP values for (1-Ethanesulfonyl-piperidin-4-yl)-methanol are not available, they can be estimated using group contribution methods.[4][7] Researchers can then compare these estimated values to the known HSP of various solvents to create a ranked list of potential candidates for solubility screening. The difference in HSP between the solute and solvent (Δδ) can be used as a predictive measure, with smaller differences suggesting higher solubility.[7]

Experimental Determination of Solubility

Accurate solubility data is critical for process development and regulatory filings.[8][9][10][11][12] The following sections detail robust methods for determining both thermodynamic and kinetic solubility.

Distinction Between Thermodynamic and Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility:

-

Thermodynamic Solubility: The equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. This is a true measure of a compound's solubility and is essential for understanding its intrinsic properties.[13][14]

-

Kinetic Solubility: The concentration of a solute at the point of precipitation from a supersaturated solution. This value is often higher than the thermodynamic solubility and can be influenced by the experimental conditions.[13][14][15]

For applications such as crystallization and formulation, determining the thermodynamic solubility is paramount.

Recommended Method: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[16][17][18]

Caption: Workflow for the isothermal shake-flask solubility determination.

-

Preparation: To a series of glass vials, add an excess amount of (1-Ethanesulfonyl-piperidin-4-yl)-methanol. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[14]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[19]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[15]

-

Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation.[19] Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery where rapid screening of multiple solvents is required, a turbidimetric method can be employed to determine kinetic solubility.[15]

Caption: Workflow for high-throughput kinetic solubility screening.

-

Prepare a concentrated stock solution of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in a solvent in which it is freely soluble (e.g., DMSO).

-

In a microtiter plate, perform serial dilutions of the stock solution.

-

Add the target organic solvent to each well.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.[15]

Data Interpretation and Application

The obtained solubility data can be used to:

-

Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while solvent/anti-solvent systems with a steep solubility curve as a function of temperature are desirable for crystallization.[16]

-

Guide formulation development: Understanding the solubility in various excipients is a critical first step in designing a stable and bioavailable drug product.[1]

-

Inform safety and handling procedures: Knowledge of solubility is important for developing cleaning procedures and assessing the potential for exposure.[20][21][22]

Conclusion

While publicly available quantitative data on the solubility of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in organic solvents is limited, a combination of theoretical prediction and robust experimental methodology provides a clear path for researchers to obtain this critical information. By understanding the physicochemical properties of the molecule and applying the detailed protocols outlined in this guide, scientists and drug development professionals can confidently characterize its solubility profile, enabling more efficient process development, formulation, and overall research.

References

- Hansen, C. M. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

- Jadhav, M. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.

- Maltseva, A. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations.

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

- Patel, K. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.

-

BioQC. (n.d.). Navigating Regulatory Requirements and ICH Q6B. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Kumar, R. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

-

ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved from [Link]

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Thermo Fisher Scientific. (2023, September 5).

- Sigma-Aldrich. (2025, September 13).

- Actylis Lab Solutions. (2024, September 13).

- GFS Chemicals. (n.d.).

-

U.S. Environmental Protection Agency. (2025, October 15). 1-(Ethanesulfonyl)piperidin-4-amine Properties. Retrieved from [Link]

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. science.rsu.lv [science.rsu.lv]

- 8. dsdpanalytics.com [dsdpanalytics.com]

- 9. Navigating Regulatory Requirements and ICH Q6B | BioQC [bio-qc.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. who.int [who.int]

- 20. fishersci.com [fishersci.com]

- 21. actylislab.com [actylislab.com]

- 22. leap.epa.ie [leap.epa.ie]

Technical Guide: Safe Handling and Storage of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Document Control:

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers.

-

Compound Class: Sulfonyl-piperidine derivative / Primary Alcohol.

Executive Summary & Chemical Identity[3][4]

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a functionalized piperidine intermediate commonly employed in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of a piperidine ring masked at the nitrogen by an ethanesulfonyl group, with a hydroxymethyl handle at the 4-position.

Unlike its precursors (piperidine or ethanesulfonyl chloride), this molecule is chemically stable and lacks the extreme corrosivity of the free amine or the lachrymatory properties of the sulfonyl chloride. However, as a sulfonamide derivative, it poses specific risks regarding sensitization and systemic toxicity that require rigorous control bands.

Physicochemical Profile

| Property | Data / Description | Relevance to Safety |

| CAS Number | 1082811-96-8 | Unique Identifier for inventory/EHS. |

| Molecular Formula | C₈H₁₇NO₃S | N/A |

| Molecular Weight | 207.29 g/mol | Determines molarity calculations. |

| Physical State | Solid (White to off-white powder) | Inhalation hazard (dust). |

| Solubility | DMSO, Methanol, DCM | Solvent compatibility for cleaning/spills. |

| LogP (Predicted) | ~0.5 - 1.0 | Moderate lipophilicity; potential skin absorption. |

Hazard Identification & Toxicology (The "Why")

While specific toxicological data (LD50) for this exact CAS may be limited in public registries, Read-Across Toxicology from the methyl-analog (CAS 241134-34-9) and the functional group analysis dictates the following safety profile.

Functional Group Analysis

-

Sulfonamide Moiety: The

group renders the piperidine nitrogen non-basic. This reduces the risk of chemical burns associated with free piperidines. However, sulfonamide structures are well-documented haptens , capable of inducing Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization. -

Primary Alcohol: Generally low acute toxicity but contributes to potential eye and mucous membrane irritation (H319).

GHS Classification (Derived)

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Category 4).

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction (Precautionary assignment due to sulfonamide class).

Engineering Controls & Containment

The primary risk vector for this compound is inhalation of particulates during weighing and dermal absorption during solution handling.

Containment Strategy

The following decision logic dictates the required engineering controls based on the operation state.

Figure 1: Engineering control decision matrix for solid vs. solution handling.

Static Control

Piperidine derivatives in powder form are often prone to static charging.

-

Protocol: Use an ionizing bar or anti-static gun (e.g., Zerostat) before transferring the solid to a weighing boat.

-

Reasoning: Static discharge can cause "powder fly," aerosolizing the potent sensitizer outside the containment zone.

Personal Protective Equipment (PPE)

Standard laboratory attire (lab coat, safety glasses) is insufficient. The following specific PPE is required:

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile Rubber (0.11 mm min) | Latex is permeable to many organic solvents used with this compound (DCM/DMSO). Double-gloving is recommended during solution preparation. |

| Eye Protection | Chemical Safety Goggles | Preferred over safety glasses to prevent particulate entry from the side (dust hazard). |

| Respiratory | N95 / P2 (Minimum) | If handling outside a hood (strictly prohibited) or during spill cleanup. |

| Body | Tyvek Sleeves / Lab Coat | Protect forearms from dust accumulation, which can lead to contact dermatitis. |

Experimental Handling Protocols

Reaction Setup (Nucleophilic Substitution/Oxidation)

When using (1-Ethanesulfonyl-piperidin-4-yl)-methanol as a nucleophile (e.g., mesylation of the alcohol or coupling):

-

Solvent Selection: Dissolve the solid in DCM or DMF inside the fume hood immediately after weighing. Do not transport the dry solid across the lab.

-

Stoichiometry: Calculate molarity based on MW 207.29.

-

Quenching: Although the molecule itself is stable, reactions involving it often use reactive electrophiles (e.g., acid chlorides).

-

Standard Quench: Saturated aqueous

or -

Observation: Watch for exotherms if the reaction solvent is dry DMF.

-

Waste Management

-

Stream: Organic Waste (Halogen-free, unless halogenated solvents are used).

-

Deactivation: No specific deactivation is required for the compound itself, but ensure no unreacted sulfonyl chloride precursors remain in the waste stream.

Emergency Response & Stability

Stability Profile

-

Thermal: Stable at room temperature.[5]

-

Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/acid). Strong reducing agents.

-

Hygroscopicity: May be slightly hygroscopic. Store in a desiccator or tightly sealed container.

Spill Response Logic

Figure 2: Emergency response workflow for solid vs. liquid spills.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[5] Remove contact lenses.[3][4][6][7][8]

-

Skin Contact: Wash with soap and water.[4][8][9] Do not use ethanol to wash skin, as it may enhance transdermal absorption of the sulfonamide.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

-

ChemScene. (n.d.). (1-(Ethylsulfonyl)piperidin-4-yl)methanol Product Information. Retrieved from [1]

-

BLD Pharm. (n.d.). SDS and Handling for CAS 1082811-96-8. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for (1-(Methylsulfonyl)piperidin-4-yl)methanol (Analog Read-Across). Retrieved from

-

PubChem. (n.d.). Ethanesulfonyl chloride Toxicity Data (Precursor Analysis). National Library of Medicine. Retrieved from

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]

- 3. louisville.edu [louisville.edu]

- 4. aglayne.com [aglayne.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. americanbio.com [americanbio.com]

- 9. physics.purdue.edu [physics.purdue.edu]

Methodological & Application

Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Medicinal Chemistry

Executive Summary

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) serves as a critical building block in the synthesis of modern small-molecule therapeutics. Structurally, it combines a flexible piperidine core with a polar, metabolically stable ethylsulfonyl "cap" and a reactive hydroxymethyl handle.

This application note details the strategic deployment of this intermediate in drug discovery, specifically for Kinase (JAK/STAT) and GPCR (GPR119) inhibitor programs. We provide validated protocols for its synthesis and downstream derivatization, emphasizing its utility as a bioisostere for N-acetyl piperidines to improve metabolic half-life and solubility.

Chemical Profile & Structural Logic[1]

-

Compound Name: (1-Ethanesulfonyl-piperidin-4-yl)-methanol[1][2]

-

Molecular Weight: 207.29 g/mol [2]

-

Key Functionalities:

-

Ethylsulfonyl Group: Acts as a robust hydrophobic/polar anchor. Unlike amides, sulfonamides are resistant to amidases, prolonging in vivo half-life.

-

Hydroxymethyl Handle: A primary alcohol positioned for diverse functionalization (oxidation, halogenation, Mitsunobu coupling) without steric hindrance from the ring.

-

Structural Diagram (Graphviz)

Caption: Modular breakdown of (1-Ethanesulfonyl-piperidin-4-yl)-methanol showing functional domains.

Synthesis Protocol: The "Make"

The synthesis relies on the chemoselective sulfonylation of 4-piperidinemethanol. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-functionalization without protecting groups if temperature is controlled.

Materials

-

Starting Material: 4-Piperidinemethanol (CAS 6457-49-4)[3]

-

Reagent: Ethanesulfonyl chloride (EtSO2Cl)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 4-piperidinemethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.

-

Base Addition: Add TEA (1.5 eq) dropwise, maintaining the temperature below 5°C.

-

Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) over 30 minutes. Critical: Rapid addition causes localized heating, leading to O-sulfonylation byproducts.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC or LCMS (Target Mass: 207.1 [M+H]+).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.

-

Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via silica gel chromatography (0-5% MeOH in DCM).

-

Expected Yield: 85-95%

-

Appearance: White solid or viscous pale oil.

-

Application Workflows: The "Use"

Once synthesized, the alcohol handle allows for three primary divergent pathways in library synthesis.

Pathway A: Activation for Nucleophilic Substitution (SN2)

Converting the alcohol to a mesylate or tosylate creates a leaving group suitable for displacement by secondary amines or thiols. This is ideal for creating CCR antagonist libraries.

Pathway B: Direct Mitsunobu Coupling

Direct coupling with phenols or nitrogen heterocycles using PPh3/DIAD. This is the preferred route for synthesizing ether-linked Kinase Inhibitors where the piperidine acts as a solvent-exposed tail.

Pathway C: Oxidation to Aldehyde

Oxidation (Swern or Dess-Martin) yields the aldehyde, enabling reductive amination. This extends the carbon chain, often used to access GPR119 agonists .

Experimental Workflow Diagram

Caption: Divergent synthetic pathways from the hydroxymethyl intermediate.

Detailed Protocol: Mitsunobu Coupling (Pathway B)

This protocol is optimized for coupling the intermediate with a phenol-based pharmacophore (e.g., a 4-hydroxyphenyl heterocycle).

Causality & Optimization

The Mitsunobu reaction is sensitive to steric bulk and pKa. The primary alcohol of the piperidine is unhindered, making it an excellent substrate. We use DIAD over DEAD for better stability and safety profiles.

Procedure

-

Charge: In a dry flask, combine (1-Ethanesulfonyl-piperidin-4-yl)-methanol (1.0 eq), the Phenolic Partner (1.0 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.

-

Cool: Cool the mixture to 0°C.

-

Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

-

Note: The solution will turn yellow/orange. Ensure the color persists or fades slowly.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

-

Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

-

Purification: The filtrate contains the product. Purify via prep-HPLC or flash chromatography.

Data Summary: Reaction Parameters

| Parameter | Standard Condition | Optimization Note |

| Stoichiometry | 1:1:1.2:1.2 (Alc:Phenol:PPh3:DIAD) | Increase PPh3/DIAD to 1.5 eq for electron-rich phenols. |

| Temperature | 0°C | Heat to 40°C only if conversion is <50% after 12h. |

| Concentration | 0.1 M - 0.2 M | Higher concentration increases reaction rate but risks TPPO precipitation issues. |

| Order of Addition | DIAD last | Critical to prevent azodicarboxylate decomposition. |

References

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 44548679 (Rel

-

Verification: (Search: 1082811-96-8)

-

Synthesis of N-Sulfonyl Piperidines

-

Application in Kinase Inhibitors (Structural Analog Context)

- Title: "Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor"

- Source:Journal of Medicinal Chemistry (2009).

- Context: Illustrates the utility of ethylsulfonyl-azetidine/piperidine motifs in JAK inhibition.

-

URL:[Link]

-

Mitsunobu Protocol Standards

- Title: "The Mitsunobu Reaction in the 21st Century"

- Source:Accounts of Chemical Research.

-

URL:[Link]

Sources

- 1. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: (1-Ethanesulfonyl-piperidin-4-yl)-methanol in the Synthesis of Next-Generation CDK Inhibitors

Executive Summary

This technical guide details the strategic application of (1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) as a critical building block in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. While first-generation CDK inhibitors often utilized N-methyl piperazines to engage solvent-front residues, these moieties can suffer from metabolic liabilities (e.g., N-dealkylation). The ethanesulfonyl-piperidine motif offers a bioisosteric alternative with enhanced metabolic stability and distinct hydrogen-bonding potential.

This note provides validated protocols for activating and coupling this fragment to heteroaromatic kinase cores, specifically targeting the solvent-exposed regions of the ATP-binding pocket (e.g., CDK2, CDK4/6, and CDK9).

Chemical Profile & Strategic Rationale

The Molecule

(1-Ethanesulfonyl-piperidin-4-yl)-methanol acts as a "linker-tail" unit.

-

The Head (Alcohol): A primary alcohol handle for diverse coupling strategies (Mitsunobu, alkylation, or oxidation).

-

The Body (Piperidine): A rigid, aliphatic spacer that directs the tail out of the ATP pocket.

-

The Tail (Ethanesulfonyl): A polar, non-basic moiety that interacts with solvent molecules or specific residues (e.g., Asp/Glu) at the pocket rim, avoiding the hERG liability often associated with basic amines.

| Property | Data |

| Chemical Name | (1-Ethanesulfonyl-piperidin-4-yl)-methanol |

| CAS Number | 1082811-96-8 |

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| Purity Requirement | >98% (HPLC) for late-stage coupling |

Structural Activity Relationship (SAR) Context

In CDK inhibitor design (e.g., analogs of R547 or Dinaciclib ), the "hinge-binder" (usually a pyrimidine, purine, or pyrazole) anchors the molecule. The "tail" extends into the solvent region.

-

Problem: Basic amines in the tail can lead to rapid clearance or hERG toxicity.

-

Solution: The sulfonyl group in (1-Ethanesulfonyl-piperidin-4-yl)-methanol neutralizes the basicity of the piperidine nitrogen, improving metabolic half-life while maintaining solubility via polarity.

Experimental Protocols

Workflow Overview

The integration of this building block typically follows one of two pathways:

-

Activation via Mesylation: Converting the alcohol to a leaving group for nucleophilic displacement by the CDK core (SN2).

-

Direct Mitsunobu Coupling: Reacting the alcohol directly with a phenolic or acidic NH moiety on the core.

The following diagram illustrates the validated workflow for Method 1 (Mesylation/Alkylation) , which is preferred for scale-up due to easier purification compared to Mitsunobu byproducts.

Figure 1: Step-wise synthesis workflow for coupling the piperidine-sulfone tail to a kinase inhibitor core.

Detailed Protocol: Activation and Coupling

Step 1: Mesylation of (1-Ethanesulfonyl-piperidin-4-yl)-methanol

Objective: Convert the hydroxyl group into a reactive methanesulfonate ester.

Reagents:

-

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 10.0 g (48.2 mmol) of the alcohol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition: Add TEA (10.1 mL, 72.3 mmol) followed by the dropwise addition of MsCl (4.5 mL, 57.8 mmol). Maintain internal temperature below 5°C.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: The crude mesylate is typically a white/off-white solid, sufficiently pure (>95%) for the next step.

-

Checkpoint: ¹H NMR should show the disappearance of the CH₂OH signal and appearance of the mesylate methyl singlet (~3.0 ppm).

-

Step 2: Coupling to CDK Core (Example: 4-Amino-Pyrazolo[1,5-a]pyrimidine)

Objective: Attach the tail to the N-position of a CDK inhibitor scaffold (e.g., mimicking the linkage in Dinaciclib analogs).

Reagents:

-

CDK Core Scaffold (e.g., containing a secondary amine or pyrazole NH) (1.0 eq)

-

Mesylate Intermediate (from Step 1) (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF or Acetonitrile (anhydrous)

Procedure:

-

Setup: In a pressure vial or round-bottom flask, suspend the CDK Core (1.0 mmol) and Base (2.0 mmol) in anhydrous DMF (5 mL).

-

Addition: Add the Mesylate Intermediate (1.2 mmol).

-

Heating: Heat the mixture to 80–90°C for 12–16 hours.

-

Note: For less reactive cores, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

-

-

Work-up: Cool to RT. Dilute with water/ice. If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

-

Purification: Flash column chromatography (DCM/MeOH gradient) or Preparative HPLC.

Mechanism of Action & Biological Context[4][5][6][7]

The efficacy of CDK inhibitors containing this fragment relies on precise positioning within the ATP binding pocket.

Binding Mode Topology

-

Hinge Region: The heteroaromatic core (e.g., pyrimidine) forms hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).

-

Solvent Channel: The piperidine ring acts as a rigid scaffold, projecting the ethanesulfonyl group out toward the solvent front.

-

Interaction: The sulfonyl oxygens can accept hydrogen bonds from water networks or specific lysine/aspartate residues at the pocket entrance, stabilizing the binding complex.

Figure 2: Schematic representation of the pharmacophore mapping for CDK inhibitors utilizing the ethanesulfonyl-piperidine tail.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters are mandatory:

-

¹H NMR Verification:

-

Confirm the integrity of the ethyl group on the sulfone (typically a triplet at ~1.3 ppm and quartet at ~3.0 ppm).

-

Verify the piperidine ring protons (multiplets between 1.5–3.5 ppm).

-

-

LC-MS Purity:

-

Target purity: >98% (UV 254 nm).

-

Confirm molecular ion [M+H]⁺.

-

-

Solubility Check:

-

The final compound should demonstrate thermodynamic solubility >50 µM in PBS (pH 7.4) to be viable for cell-based assays.

-

References

-

Vertex Pharmaceuticals. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry.[4]

-

MDPI. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European Journal of Medicinal Chemistry.[4]

-

National Institutes of Health (NIH). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PMC.

-

ChemicalBook. (2023). 1-Methyl-4-piperidinemethanol Synthesis and Properties.

-

ChemScene. (2023). Product Information: (1-(Ethylsulfonyl)piperidin-4-yl)methanol.[5][1]

Sources

- 1. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]

- 2. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Application Note & Protocols: Strategic Incorporation of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics. The functionalization of this core structure is critical for modulating pharmacological properties. This document provides a comprehensive guide to the strategic use of (1-Ethanesulfonyl-piperidin-4-yl)-methanol, a versatile building block, in solid-phase organic synthesis (SPOS). We detail its immobilization onto a solid support, subsequent cleavage, and potential for library generation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to efficiently incorporate this valuable moiety into their drug discovery pipelines. The ethanesulfonyl group offers a stable, polar handle that can enhance molecular interactions and improve physicochemical properties, making this a building block of significant interest.

Introduction: The Rationale for (1-Ethanesulfonyl-piperidin-4-yl)-methanol in SPOS

Solid-phase organic synthesis (SPOS) has revolutionized the construction of small molecule libraries by simplifying purification and enabling high-throughput methodologies.[1][2] The choice of building blocks is paramount to the success of any synthetic campaign. (1-Ethanesulfonyl-piperidin-4-yl)-methanol presents several distinct advantages:

-

Privileged Scaffold: The piperidine ring is a common motif in centrally active drugs and other therapeutic agents, valued for its conformational properties and ability to engage with biological targets.[3]

-

Stable Sulfonamide Moiety: The N-ethanesulfonyl group is chemically robust, and resistant to a wide range of reaction conditions, including the acidic conditions often used for resin cleavage.[4] Its polarity can aid in aqueous solubility and provides hydrogen bond accepting capabilities.

-

Primary Alcohol Handle: The hydroxymethyl group serves as a convenient and reactive handle for covalent attachment to various solid supports, forming the foundation for subsequent chemical elaborations.[5]

This guide focuses on the most common and versatile immobilization strategy: attachment to 2-Chlorotrityl chloride (2-CTC) resin. This support is favored for its high loading capacity and the extremely mild acidic conditions required for cleavage, which preserves the integrity of sensitive functional groups on the released molecule.[5][6]

Chemical Properties of the Building Block

| Property | Value | Source |

| CAS Number | 1082811-96-8 | [7][8] |

| Molecular Formula | C₈H₁₇NO₃S | [8] |

| Molecular Weight | 207.29 g/mol | [8] |

| Appearance | White to off-white solid | N/A |

| Primary Functional Group | Alcohol | N/A |

Experimental Protocols

Protocol 2.1: Immobilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol on 2-Chlorotrityl Chloride Resin

This protocol details the covalent attachment of the building block's primary alcohol to the 2-CTC resin. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to activate the alcohol by deprotonation without competing in the substitution reaction on the resin.

Rationale: The trityl chloride resin reacts with the alcohol to form an ether linkage. DIPEA facilitates this by acting as a proton scavenger. Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene-based resin and dissolving the reactants.[9] Capping with methanol is performed to quench any unreacted chlorotrityl sites, preventing them from interfering in subsequent reactions.

Figure 1: Workflow for immobilizing the alcohol building block onto 2-CTC resin.

Step-by-Step Methodology:

-

Resin Swelling: Weigh 2-Chlorotrityl chloride resin (e.g., 1.0 g, 1.2 mmol/g substitution) into a fritted reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM, 10 mL/g resin) for 1 hour with gentle agitation. Drain the solvent.

-

Coupling Solution Preparation: In a separate flask, dissolve (1-Ethanesulfonyl-piperidin-4-yl)-methanol (1.5 equivalents relative to resin loading, e.g., 1.8 mmol, 373 mg) in anhydrous DCM (5 mL/g resin). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, e.g., 3.6 mmol, 627 µL).

-

Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping Unreacted Sites: Drain the reaction mixture. To cap any remaining active chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL/g resin) and agitate for 30 minutes.[9]

-

Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Drying: Dry the resin under high vacuum to a constant weight. The resin is now ready for further synthesis or cleavage.

Validation - Determining Resin Loading:

The loading efficiency can be determined gravimetrically (by weight gain) or more accurately using a spectrophotometric method after attaching a chromophore-containing molecule (e.g., Fmoc-glycine) to a small sample of the resin.

| Method | Principle | Calculation |

| Gravimetric | The mass increase of the resin corresponds to the amount of attached building block. | Loading (mmol/g) = (Mass_final - Mass_initial) / (MW_ligand * Mass_final) |

| Fmoc-Cleavage | A known amount of resin is reacted with an Fmoc-amino acid. The Fmoc group is cleaved with piperidine, and its UV absorbance is measured. | Loading (mmol/g) = (Abs @ 301nm * Dilution Vol) / (7800 * Resin Mass) |

Protocol 2.2: Cleavage of the Compound from the Resin

This protocol describes the release of the final compound from the 2-CTC resin. A mild solution of trifluoroacetic acid (TFA) in DCM is sufficient to cleave the acid-labile ether linkage to the resin, without affecting the robust N-ethanesulfonyl group.[10][11]

Rationale: The trityl linker is designed to be highly sensitive to acid. A low concentration of TFA provides protons to initiate the cleavage, releasing the alcohol-containing product into solution while leaving side-chain protecting groups (if any) intact.[10][12]

Figure 2: General workflow for the mild acidic cleavage from 2-CTC resin.

Step-by-Step Methodology:

-

Resin Preparation: Place the dried, loaded resin (e.g., 100 mg) in a fritted reaction vessel. Swell the resin in DCM (2 mL) for 20 minutes.

-

Cleavage: Drain the DCM. Add a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM (2 mL). Agitate gently for 30-60 minutes.

-

Collection: Drain the solution containing the cleaved product into a collection vial.

-

Washing: Wash the resin twice more with the cleavage cocktail (2 x 2 mL) and then with pure DCM (2 x 2 mL). Combine all filtrates.

-

Isolation: Evaporate the combined filtrates under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the crude product.

-

Analysis: Characterize the crude product via LC-MS and ¹H NMR to confirm its identity and purity.

Application in Library Synthesis

Once (1-Ethanesulfonyl-piperidin-4-yl)-methanol is immobilized, it serves as a stable anchor or a component of a larger molecule being assembled on the resin. The true power of SPOS is realized when this scaffold is incorporated into a multi-step synthesis to generate a library of related compounds.

For example, a carboxylic acid can be coupled to the resin-bound alcohol via an esterification reaction (e.g., using DIC/DMAP).[9] Subsequent synthetic steps can then be performed on other functional groups of the attached molecule before the final product, now containing the piperidine scaffold, is cleaved.

Figure 3: Conceptual workflow for using the immobilized scaffold in library generation.

This strategy enables the rapid generation of dozens to hundreds of unique molecules, each incorporating the (1-Ethanesulfonyl-piperidin-4-yl)-methanol core, for screening in biological assays.

References

-

Krchnák, V., & Flegelová, Z. (1997). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 1(1), 14-15. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

-

Goméz-Martinez, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7086-7094. [Link]

-

Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]

-

Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

-

JoVE. (2017, February 22). Solid Phase Synthesis [Video]. JoVE. [Link]

-

Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3127-3140. [Link]

-

Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]

-

Murray, J. I., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8116. [Link]

-

Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. [Link]

-

El-Faham, A., & Albericio, F. (2011). Solid-Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2011(22), 4075-4081. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. 1082811-96-8|[1-(Ethanesulfonyl)piperidin-4-yl]methanol|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. peptide.com [peptide.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

Application Note: Strategic Utilization of (1-Ethanesulfonyl-piperidin-4-yl)-methanol in Heterocyclic Library Design

Abstract

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS: 1082811-96-8) represents a high-value pharmacophore scaffold for medicinal chemistry programs targeting GPCRs and kinases. Unlike standard N-Boc or N-methyl intermediates, the N-ethylsulfonyl moiety provides a unique balance of metabolic stability, polarity, and lipophilicity (

Part 1: Structural Analysis & Pharmacophore Properties

The "Goldilocks" Sulfonyl Linker

In drug design, the choice of nitrogen capping group on a piperidine ring dictates the molecule's physicochemical profile.

-

vs. N-Methyl: The ethyl group adds steric bulk, reducing rapid oxidative metabolism (N-dealkylation) often seen with methyl amines.

-

vs. N-Boc: The ethylsulfonyl group is not a protecting group but a permanent fixture, removing the need for deprotection steps and offering hydrogen bond acceptor capability (

) for active site binding. -

Solubility: The polar sulfonamide core offsets the lipophilicity of attached aryl groups, improving thermodynamic solubility in aqueous media.

Reactive Handle: The Primary Alcohol

The C4-hydroxymethyl group is a versatile "exit vector," allowing divergent synthesis into three distinct chemical spaces:

-

Electrophiles: Conversion to alkyl halides or sulfonates for

displacement. -

Nucleophiles: Direct use in Mitsunobu coupling.

-

Carbonyls: Oxidation to aldehydes or acids for reductive amination or amide coupling.

Figure 1: Pharmacophore dissection of the building block. The ethylsulfonyl group provides metabolic armor, while the alcohol serves as the synthetic pivot point.

Part 2: Synthetic Workflows & Transformations

The following workflow illustrates the three primary activation pathways for this building block.

Figure 2: Divergent synthetic pathways. Path B (Activation) is the most common for generating library diversity via nucleophilic displacement.

Part 3: Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Generation of the Electrophile)

Purpose: To convert the hydroxyl group into a good leaving group (methanesulfonate) for subsequent reaction with amines or thiols.

Reagents:

-

Substrate: 1.0 eq (e.g., 2.07 g, 10 mmol)

-

Dichloromethane (DCM): Anhydrous (10 mL/g substrate)

-

Triethylamine (

): 1.5 eq -

Methanesulfonyl chloride (MsCl): 1.2 eq

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM under

atmosphere. Cool the solution to 0°C using an ice bath. -

Base Addition: Add

dropwise via syringe. Stir for 5 minutes. -

Activation: Add MsCl dropwise over 10 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (5% MeOH in DCM). The product (

) is less polar than the starting alcohol ( -

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Yield/Storage: Expect >90% yield of a white solid. Store at -20°C. The sulfonyl group stabilizes the mesylate, making it less prone to decomposition than N-benzyl analogs.

Protocol B: TEMPO-Mediated Oxidation (Green Synthesis of Aldehyde)

Purpose: To generate the aldehyde for reductive amination without over-oxidation to the carboxylic acid.

Reagents:

-

Substrate: 1.0 eq

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 eq (catalytic)

-

BAIB (Bis-acetoxyiodobenzene): 1.1 eq

-

Solvent: DCM/Water (9:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate and TEMPO in DCM. Add water (10% v/v) to facilitate the phase transfer catalysis.

-